(4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(4’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl structure with a fluoro and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Fluorination: Introduction of the fluoro group can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination: The final step involves the conversion of the alcohol to the amine using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to different amine derivatives using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium amide in liquid ammonia.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(4’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This leads to modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (4’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine
- (4’-Methyl-[1,1’-biphenyl]-3-yl)methanamine
- (4’-Chloro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine
Uniqueness
(4’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the presence of both fluoro and methyl groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and binding characteristics compared to similar compounds, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-4-methylphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-2-3-11(9-16)8-14(10)12-4-6-13(15)7-5-12/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXBIVIILKOTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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